2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide;hydrochloride

Catalog No.
S12903307
CAS No.
M.F
C18H18Cl2N2O4S
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzoth...

Product Name

2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide;hydrochloride

IUPAC Name

2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide;hydrochloride

Molecular Formula

C18H18Cl2N2O4S

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C18H17ClN2O4S.ClH/c19-13-3-5-16(25-8-1-7-20)15(10-13)18(22)21-14-4-2-12-6-9-26(23,24)17(12)11-14;/h2-6,9-11H,1,7-8,20H2,(H,21,22);1H

InChI Key

YWFDTXJORDWLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)OCCCN.Cl

The compound 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide; hydrochloride is a synthetic organic compound characterized by its unique structure, which includes a benzamide moiety linked to a chlorinated aromatic ring and a dioxo-benzothiophene group. This compound is notable for its potential therapeutic applications, particularly in the treatment of various diseases due to its biological activity.

The chemical reactivity of 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide; hydrochloride can be attributed to its functional groups:

  • Amine Group: The amino group can participate in nucleophilic substitution reactions, allowing the compound to form derivatives or react with electrophiles.
  • Chloro Group: The presence of the chloro substituent makes the compound susceptible to nucleophilic attack, which can lead to further functionalization.
  • Dioxo Group: The dioxo functionality may engage in redox reactions or coordinate with metal ions, enhancing its reactivity.

These characteristics enable the compound to be involved in various synthetic pathways and modifications that can lead to new derivatives with potentially enhanced properties.

The biological activity of this compound has been explored in various studies. It has shown promise as an inhibitor of signal transducer and activator of transcription 3 (STAT3), a critical protein involved in cell signaling pathways that regulate cell growth and survival. Inhibition of STAT3 has implications for treating inflammatory conditions and certain cancers, as aberrant STAT3 signaling is often associated with tumorigenesis and chronic inflammation .

Additionally, the compound's structure suggests potential antimicrobial or antifungal properties, although specific studies are needed to confirm these activities.

The synthesis of 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide; hydrochloride can be approached through several methods:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 5-chloro-2-nitrobenzoic acid or its derivatives.
  • Formation of Benzamide: The initial step involves converting the starting material into a benzamide by reacting with an appropriate amine under acidic conditions.
  • Introduction of Dioxo Group: The dioxo functionality can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Final Hydrochloride Salt Formation: The final step involves protonation of the amine group to form the hydrochloride salt, enhancing solubility and stability.

Specific reaction conditions and reagents can vary based on desired yields and purity levels.

The primary applications of 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide; hydrochloride include:

  • Pharmaceutical Development: As a STAT3 inhibitor, it is being investigated for use in treatments targeting inflammatory diseases and cancers.
  • Research Tool: This compound may serve as a valuable tool in biochemical research for studying the role of STAT3 in cellular processes.

Interaction studies involving this compound focus on its binding affinity for STAT3 and other molecular targets. These studies utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions between the compound and target proteins.
  • Molecular Docking Studies: To predict how well the compound fits into the active site of STAT3 compared to other known inhibitors.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide; hydrochloride. Here are a few notable examples:

Compound NameStructureKey Features
N-(4-hydroxyphenyl)-5-chloro-N-(1,1-dioxo-benzothiophen-6-yl)benzamideStructureHydroxy group may enhance solubility
4-amino-N-(1,1-dioxo-benzothiophen-6-yl)benzamideStructureLacks propoxy side chain but retains dioxo group
2-(4-methoxyphenyl)-5-chloro-N-(1,1-dioxo-benzothiophen-6-yl)benzamideStructureMethoxy group may alter biological activity

Uniqueness

The uniqueness of 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide; hydrochloride lies in its specific combination of functional groups that confer distinct biological activities, particularly as a STAT3 inhibitor. Its structural features allow it to interact selectively with biological targets while potentially minimizing off-target effects compared to similar compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

428.0364336 g/mol

Monoisotopic Mass

428.0364336 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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